Methyl (3-amino-4-bromophenyl)carbamate
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Overview
Description
Methyl (3-amino-4-bromophenyl)carbamate is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of carbamic acid and features both an amino group and a bromine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-amino-4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-bromophenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-amino-4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl carbamates depending on the nucleophile used.
Oxidation and Reduction: Products include nitro derivatives or reduced amines.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Methyl (3-amino-4-bromophenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (3-amino-4-bromophenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-amino-4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Methyl (3-amino-4-fluorophenyl)carbamate: Contains a fluorine atom instead of bromine.
Methyl (3-amino-4-iodophenyl)carbamate: Features an iodine atom instead of bromine.
Uniqueness
Methyl (3-amino-4-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct biological and chemical properties, making it valuable for certain applications .
Properties
IUPAC Name |
methyl N-(3-amino-4-bromophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJZAGNIPMKYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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